molecular formula C4H8ClNO3 B2707714 3-Hydroxyazetidine-3-carboxylic acid hydrochloride CAS No. 70767-62-3

3-Hydroxyazetidine-3-carboxylic acid hydrochloride

カタログ番号 B2707714
CAS番号: 70767-62-3
分子量: 153.56
InChIキー: KIBQOYYZGHZVFQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Hydroxyazetidine-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C4H8ClNO3 . It has a molecular weight of 153.56 .


Molecular Structure Analysis

The molecular structure of 3-Hydroxyazetidine-3-carboxylic acid hydrochloride consists of 4 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 3 oxygen atoms . The InChI code for this compound is 1S/C4H7NO3/c6-3(7)4(8)1-5-2-4/h5,8H,1-2H2,(H,6,7) .


Physical And Chemical Properties Analysis

3-Hydroxyazetidine-3-carboxylic acid hydrochloride is a white solid . The compound is stored at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the current resources.

科学的研究の応用

Synthesis and Medicinal Chemistry Applications

3-Hydroxyazetidine-3-carboxylic acid hydrochloride serves as a versatile building block in the synthesis of various complex molecules, showcasing its pivotal role in medicinal chemistry. For instance, its derivatives have been explored for their potential in the synthesis of non-proteinogenic amino acids, highlighting their utility in creating novel peptide isosteres. These isosteres provide medicinal chemists with new avenues for drug design, particularly in enhancing the stability and efficacy of peptide-based therapeutics. The synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid exemplifies the modification of 3-hydroxyazetidine derivatives to introduce fluorine, a common tactic in drug discovery aimed at improving the pharmacokinetic properties of compounds. Such fluorinated derivatives are prized for their high potential as building blocks in medicinal chemistry due to their ability to modulate the biological activity and metabolic stability of drug candidates (Van Hende et al., 2009).

Enzyme Inhibition and Therapeutic Potential

Further illustrating the utility of 3-hydroxyazetidine derivatives, specific compounds have been identified as potent enzyme inhibitors, demonstrating significant potential in therapeutic applications. For example, an N-methylazetidine amide derivative has been shown to specifically inhibit β-hexosaminidases at the micromolar level. This level of potency, rare among glycosidase inhibitors, suggests a promising pathway for the development of targeted therapies against diseases where such enzymes play a critical role. The synthesis and evaluation of these compounds underscore their potential as novel pharmacophores in the development of new therapeutic agents, particularly in addressing challenging targets within the realm of enzyme inhibition (Glawar et al., 2013).

Antimicrobial and Anticancer Applications

Additionally, the exploration of azetidine derivatives in antimicrobial and anticancer research has yielded promising results. Functionalized azetidine compounds have been synthesized and evaluated for their cytotoxicity against various cancer cell lines, demonstrating their potential as new pharmacophores for designing anticancer agents. These findings highlight the broad spectrum of biological activities that can be targeted through the modification of 3-hydroxyazetidine derivatives, reinforcing their significance in the development of novel therapeutic strategies (Kumar et al., 2009).

Safety and Hazards

The safety information for 3-Hydroxyazetidine-3-carboxylic acid hydrochloride indicates that it is potentially dangerous . The compound has been assigned the signal word “Danger” and is associated with hazard statement H225 . Precautionary measures include avoiding contact with skin and eyes, and not ingesting or inhaling the compound .

特性

IUPAC Name

3-hydroxyazetidine-3-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO3.ClH/c6-3(7)4(8)1-5-2-4;/h5,8H,1-2H2,(H,6,7);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIBQOYYZGHZVFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)(C(=O)O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

70767-62-3
Record name 3-hydroxyazetidine-3-carboxylic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

1-(Diphenylmethyl)-3-hydroxyazetidine-3-carboxylic acid (assume 3.90 mmol) was suspended in methanol (40 mL) and 4 N hydrochloric acid in dioxane (1 mL, 4 mmol) was added. 20 wt % Palladium hydroxide on carbon (100 mg) was added to the solution and the mixture was treated with hydrogen at 40 psi for 2 h. The mixture was filtered and the filtrate was concentrated in vacuo to afford 3-hydroxyazetidine-3-carboxylic acid hydrochloride which was dissolved in tetrahydrofuran (5 mL) and water (5 mL) and treated with potassium carbonate (1.615 g, 11.7 mmol) and di-tert-butyl dicarbonate (935 mg, 4.29 mmol) were added. The mixture was stirred at ambient for 17 h and then the mixture was partitioned between ethyl acetate and water. The aqueous portion was extracted with ethyl acetate and then was acidified to pH ˜3-4 and extracted twice more with ethyl acetate. The combined organic portion was washed with brine, dried over anhydrous sodium sulfate, filtered and concentrated in vacuo to afford 1-{[(1,1-dimethylethyl)oxy]carbonyl}-3-hydroxyazetidine-3-carboxylic acid which was dissolved in DMF (3 mL). Benzotriazol-1-yloxytris(pyrrolidino)phosphonium hexafluorophosphate (2.028 g, 3.90 mmol) and N,N-diisopropylethylamine (0.7 mL, 4.03 mmol) were added. The mixture was stirred at ambient for 5 minutes and then allylamine (0.6 mL, 8.03 mmol) was added and the mixture was stirred for 17 h. The mixture was partitioned between ethyl acetate and 5% lithium chloride. The organic portion was washed with 20% citric acid, saturated sodium bicarbonate and brine, then was dried over anhydrous sodium sulfate, filtered and concentrated in vacuo. Column chromatography (silica gel, ethyl acetate) gave 1,1-dimethylethyl 3-hydroxy-3-[(prop-2-en-1-ylamino)carbonyl]azetidine-1-carboxylate (782 mg, 3.05 mmol, 78% yield from 1-(diphenylmethyl)-3-hydroxyazetidine-3-carboxamide). 1,1-Dimethylethyl 3-hydroxy-3-[(prop-2-en-1-ylamino)carbonyl]azetidine-1-carboxylate (782 mg, 3.05 mmol) was dissolved in methanol (10 mL) and 4 N hydrochloric acid in dioxane (2 mL, 8 mmol) was added. The mixture was refluxed for 15 minutes and then was concentrated in vacuo to afford 3-hydroxy-N-prop-2-en-1-ylazetidine-3-carboxamide hydrochloride (3.05 mmol).
Quantity
3.9 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Four
Quantity
100 mg
Type
catalyst
Reaction Step Five

Synthesis routes and methods II

Procedure details

To a solution of 2.383 g (8.4 mmoles) of crude 1-benzhydryl-3-hydroxyazetidine-3-carboxylic acid in 64 ml of 50% aqueous dioxane is added 2.1 ml of concentrated hydrochloric acid, and the mixture is catalytically hydrogenated for 32 hours in the presence of 924 mg of 10% palladium-charcoal under hydrogen pressure of 5 kg/cm2. The catalyst is filtered off and washed with an aqueous dioxane. The combined filtrate and washings are evaporated under reduced pressure during which the precipitating oily material is removed by washing with ether. The residue is washed with acetone and recrystallized from dimethylformamide-acetone to yield 1.051 g of 3-hydroxyazetidine-3-carboxylic acid hydrochloride as prisms in 82% yield.
Quantity
2.383 g
Type
reactant
Reaction Step One
Quantity
2.1 mL
Type
reactant
Reaction Step One
Quantity
64 mL
Type
solvent
Reaction Step One
Quantity
924 mg
Type
catalyst
Reaction Step Two

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。